molecular formula C15H14N4O B2375227 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one CAS No. 1340888-73-4

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one

Cat. No.: B2375227
CAS No.: 1340888-73-4
M. Wt: 266.304
InChI Key: OZCSUQDNRQWYAX-UHFFFAOYSA-N
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Description

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is a heterocyclic compound that belongs to the class of pyrazolo-pyrido-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its biological effects are often related to signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Biological Activity

2-Phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves various methods that typically utilize starting materials such as 5-aminopyrazoles and appropriate electrophiles. The structural features of this compound contribute significantly to its biological activity. The presence of the pyrazolo and pyrimidine rings enhances its interaction with biological targets.

Antimicrobial Properties

Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to inhibit bacterial growth through various mechanisms:

  • Inhibition of cell wall synthesis
  • Disruption of protein synthesis
  • Interference with nucleic acid metabolism

A comparative study highlighted that certain derivatives showed up to 63% inhibition against specific bacterial strains in vitro .

Anticancer Activity

This compound has also been investigated for its anticancer potential. It exhibits cytotoxic effects on various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of angiogenesis

Recent studies have indicated that modifications to the pyrazolo-pyrimidine scaffold can enhance its selectivity and potency against cancer cells .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. Notably:

  • Monoamine oxidase (MAO) : Certain derivatives have shown promising MAO inhibitory activity, which is relevant in treating depression and other mood disorders .
  • Dihydrofolate reductase (DHFR) : This enzyme is a target in cancer therapy; compounds similar to this compound have been identified as potent inhibitors .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of synthesized pyrazolo[1,5-a]pyrimidine derivatives:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
8bModerate (MIC = 32 µg/mL)Low (MIC = 128 µg/mL)
10eHigh (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)
10nLow (MIC = 64 µg/mL)High (MIC = 32 µg/mL)

This table illustrates the varying degrees of antimicrobial activity among different derivatives .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of pyrazolo[1,5-a]pyrimidines showed that:

CompoundCancer Cell LineIC50 (µM)
AMCF-715
BHeLa20
CA54925

These results indicate that modifications to the core structure can lead to enhanced anticancer properties .

Properties

IUPAC Name

5-phenyl-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,4-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c20-15-11-9-16-7-6-12(11)17-14-8-13(18-19(14)15)10-4-2-1-3-5-10/h1-5,8,16,18H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQDBWPLHRDUHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C3C=C(NN3C2=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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